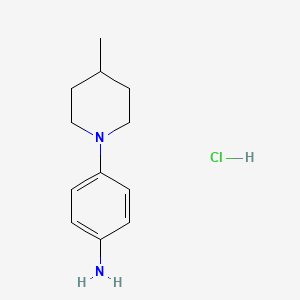

4-(4-Methylpiperidin-1-yl)aniline hydrochloride

Description

4-(4-Methylpiperidin-1-yl)aniline hydrochloride (CAS: 200417-21-6) is an aromatic amine derivative featuring a piperidine ring substituted with a methyl group at the 4-position. Its molecular formula is C₁₂H₁₉ClN₂, with a molecular weight of 226.75 g/mol . The hydrochloride salt form enhances solubility in polar solvents, making it advantageous for pharmaceutical and chemical applications.

Properties

IUPAC Name |

4-(4-methylpiperidin-1-yl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.ClH/c1-10-6-8-14(9-7-10)12-4-2-11(13)3-5-12;/h2-5,10H,6-9,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKRNSDSAFXEPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=CC=C(C=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylpiperidin-1-yl)aniline hydrochloride typically involves the reaction of 4-methylpiperidine with aniline under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is usually obtained as a crystalline powder, which is then purified and packaged for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methylpiperidin-1-yl)aniline hydrochloride can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: It can be reduced to form different reduced derivatives.

Substitution: The aniline ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various electrophiles or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

4-(4-Methylpiperidin-1-yl)aniline hydrochloride is primarily used as a building block in synthetic organic chemistry. It facilitates the creation of more complex molecules through various chemical reactions, including:

- Oxidation: The compound can be oxidized to yield different products, which can be utilized in further synthesis.

- Reduction: It can undergo reduction reactions to form various derivatives.

- Substitution Reactions: The aniline ring is reactive towards electrophilic and nucleophilic substitutions, allowing for the introduction of diverse functional groups.

Biological Applications

In biological research, this compound has been identified as a useful tool in:

- Enzyme Inhibition Studies: It is employed to investigate the inhibition mechanisms of specific enzymes, contributing to drug development processes.

- Receptor Binding Studies: The compound’s interaction with various receptors aids in understanding pharmacological effects and potential therapeutic applications.

Industrial Applications

The compound also finds utility in industrial settings:

- Production of Specialty Chemicals: It serves as an intermediate in the synthesis of various industrial products, enhancing production efficiency and product diversity.

- Pharmaceutical Intermediates: Its role as a precursor in drug synthesis is notable, particularly for compounds targeting kinase pathways.

Case Study 1: Synthesis of Kinase Inhibitors

In a study focused on developing new kinase inhibitors, this compound was utilized to synthesize novel compounds that demonstrated significant inhibitory activity against specific kinases. The research highlighted its effectiveness as a building block for creating targeted therapies for cancer treatment.

Case Study 2: Enzyme Interaction Analysis

Another investigation explored the interaction of this compound with certain enzymes involved in metabolic pathways. The findings indicated that modifications to the aniline structure could enhance binding affinity and selectivity, providing insights for designing more effective inhibitors.

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperidin-1-yl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

- Functional Groups : Sulfonamide derivatives (e.g., 314285-39-7) introduce a sulfonyl group, increasing molecular weight and hydrophobicity. This modification is linked to apoptotic activity in related compounds .

- Halogenation : The 3-chloro analog () adds electron-withdrawing chlorine, which may enhance binding affinity in receptor interactions compared to the unsubstituted aniline .

Physicochemical Properties

- Solubility : The hydrochloride salt form of the target compound improves aqueous solubility, whereas sulfonamide derivatives (e.g., 314285-39-7) exhibit better solubility in organic solvents like DMSO .

Biological Activity

4-(4-Methylpiperidin-1-yl)aniline hydrochloride, with the chemical formula , is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring substituted with a methyl group and an aniline moiety, which contributes to its unique reactivity and interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, particularly those involved in neurological pathways. Its structural similarity to known bioactive compounds suggests that it may modulate enzymatic activity, influencing neurotransmitter systems and potentially offering therapeutic benefits in treating neurological disorders.

- Receptor Binding : Studies indicate that this compound can bind to specific receptors, affecting signaling pathways related to central nervous system functions. This interaction may facilitate the development of treatments for conditions such as depression or anxiety.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Details |

|---|---|

| Enzyme Inhibition | Inhibits specific enzymes related to neurotransmitter regulation. |

| Receptor Interaction | Binds to receptors involved in neurological signaling pathways. |

| Therapeutic Potential | Potential applications in treating neurological disorders; may cross the blood-brain barrier. |

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Neurological Disorders : Research indicates that this compound may be beneficial in modulating pathways associated with depression and anxiety disorders due to its ability to influence neurotransmitter levels.

- Antiparasitic Activity : Although not directly studied for antiparasitic effects, its structural analogs have been evaluated for their activity against parasites, suggesting a possible avenue for exploration in developing treatments for diseases like malaria .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the piperidine and aniline components can significantly alter biological activity. For instance, variations in substituents on the piperidine ring can enhance or diminish enzyme inhibition potency .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-Methylpiperidin-1-yl)aniline hydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution. For example, reacting 4-chloronitrobenzene with 4-methylpiperidine in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C yields the nitro intermediate. Subsequent reduction using catalytic hydrogenation (H₂/Pd-C) or chemical reductants (e.g., NaBH₄) produces the aniline derivative, which is then treated with HCl to form the hydrochloride salt .

- Optimization : Key factors include solvent choice (DMF vs. DMSO), reaction time (12–24 hrs), and stoichiometric ratios (1:1.2 for amine:aryl halide). Monitoring via TLC or HPLC ensures completion .

Q. How is this compound characterized analytically?

- Techniques :

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, piperidine methyl at δ 1.0–1.5 ppm) .

- LCMS : ESI-MS detects the molecular ion peak ([M+H]⁺) at m/z 221.2 (free base) and 257.6 (hydrochloride) .

- X-ray crystallography : SHELX software refines crystal structures to validate stereochemistry and salt formation .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Use Cases : It serves as a building block for:

- Positive allosteric modulators : Acylation with fluorobenzoyl chlorides generates lead compounds for neurological targets (e.g., mGluR5) .

- Cytotoxic agents : Mannich reactions with ketones yield propanone derivatives tested against cancer cell lines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biochemical activity of derivatives?

- Case Study : Derivatives show variable IC₅₀ values (e.g., 0.5–10 µM) in kinase assays. Methodological considerations:

- Assay Conditions : Validate buffer pH (6.5–7.5), ATP concentration (1–10 mM), and purity (>95% via HPLC) .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to the aryl ring to enhance target binding .

Q. What strategies improve the stability of this compound under experimental conditions?

- Degradation Pathways : Hydrolysis of the piperidine ring in acidic media (pH < 4) or oxidation of the aniline group.

- Mitigation :

- Storage : -20°C in airtight, light-resistant containers under nitrogen .

- Buffering : Use phosphate buffers (pH 6–8) to minimize decomposition during biological assays .

Q. How can computational methods guide the design of novel derivatives?

- Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.